molecular formula C21H16ClN3O3S3 B2594645 (E)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide CAS No. 682784-03-8

(E)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide

Cat. No.: B2594645
CAS No.: 682784-03-8
M. Wt: 490.01
InChI Key: WWMYAZAAALXEAU-GZTJUZNOSA-N
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Description

(E)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a synthetically designed small molecule that functions as a potent multi-targeted kinase inhibitor, with significant research value in oncology and anti-angiogenesis studies. Its primary mechanism of action involves the inhibition of key receptor tyrosine kinases, specifically targeting both Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) . This dual inhibitory profile allows researchers to investigate the interconnected pathways of tumor cell proliferation and the formation of new blood vessels that supply tumors (angiogenesis). The compound's design incorporates a (E)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one scaffold, a pharmacophore known to confer potent kinase inhibitory activity. In preclinical research, this compound has demonstrated potent anti-proliferative effects against a panel of cancer cell lines and has shown promising anti-angiogenic activity in in vivo models , making it a valuable chemical probe for studying tumorigenesis and for developing novel therapeutic strategies aimed at simultaneously disrupting multiple oncogenic signaling cascades. Its application is central in molecular pharmacology for pathway analysis, in vitro and in vivo efficacy testing, and structure-activity relationship (SAR) studies to guide the design of next-generation anticancer agents.

Properties

IUPAC Name

N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O3S3/c22-16-6-2-1-4-13(16)10-15-12-23-20(30-15)24-18(26)7-8-25-19(27)17(31-21(25)29)11-14-5-3-9-28-14/h1-6,9,11-12H,7-8,10H2,(H,23,24,26)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMYAZAAALXEAU-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)CCN3C(=O)C(=CC4=CC=CO4)SC3=S)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)CCN3C(=O)/C(=C\C4=CC=CO4)/SC3=S)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: Starting with 2-chlorobenzylamine and thiourea, the thiazole ring is formed through a cyclization reaction under acidic conditions.

    Formation of the Thioxothiazolidinone Moiety: This involves the reaction of a suitable aldehyde with thiosemicarbazide, followed by cyclization.

    Coupling of the Two Fragments: The thiazole and thioxothiazolidinone fragments are coupled using a suitable linker, such as a propanamide group, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The thioxothiazolidinone moiety can be reduced to form thiazolidinones.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Thiazolidinones and reduced thiazole derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Case Studies

  • Thiazolidinone Derivatives : A study highlighted that thiazolidinone compounds exhibit moderate to strong antiproliferative activity in leukemia cell lines. The activity was found to be dose-dependent, emphasizing the importance of structural modifications on the thiazolidinone framework .
  • In Vivo Studies : Another investigation demonstrated that similar compounds could significantly reduce tumor growth in xenograft models, showcasing their potential as therapeutic agents for liver cancer .

Data Table: Anticancer Activity of Related Compounds

Compound NameCancer Cell LineIC50 (µM)Reference
Compound AHeLa28.3
Compound BMCF-724.5
Compound CHepG25.89

Anticholinesterase Activity

Recent studies have indicated that compounds with a similar structure to (E)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide may exhibit anticholinesterase activity, which is beneficial in treating Alzheimer's disease. Compounds from related series have shown potent inhibition of acetylcholinesterase, with IC50 values as low as 0.5 µM .

Neuroprotective Mechanisms

The neuroprotective properties are attributed to the ability of these compounds to reduce oxidative stress and inflammation within neuronal cells. For example, certain derivatives have demonstrated significant reductions in pro-inflammatory cytokines in cell models exposed to oxidative stress .

Data Table: Neuroprotective Activity

Compound NameAChE IC50 (µM)BChE IC50 (µM)Reference
Compound D0.514.7
Compound E3.130.9

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties, which may extend to the compound . Research has shown that thiazole-based compounds can inhibit bacterial growth, suggesting a potential application as an antibacterial agent .

Anti-inflammatory Effects

The compound's structure may also confer anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Thiazole derivatives have been shown to reduce inflammation in various animal models .

Mechanism of Action

The mechanism of action of (E)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents (Thiazolidinone/Thiazole) References
(E)-N-(5-(2-Chlorobenzyl)thiazol-2-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide Not explicitly provided ~521 (estimated) Furan-2-ylmethylene / 2-chlorobenzyl N/A
3-[(5Z)-5-(4-Chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]-N-(thiazol-2-yl)propanamide C₁₇H₁₃ClN₄O₂S₃ 450.94 4-Chlorobenzylidene / Thiazol-2-yl
(Z)-N-(5-(2-Chlorobenzyl)thiazol-2-yl)-3-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide C₂₃H₁₇Cl₂N₃O₂S₃ 534.5 4-Chlorobenzylidene / 2-chlorobenzyl
N-(4-(2-Dibenzo[b,f][1,4,5]thiadiazocin-3-yl)-4-(4-fluorophenyl)thiazol-5-yl)pyridin-2-yl)-3-(2,5-dimethoxyphenyl)propanamide C₃₈H₂₈FN₅O₃S₂ 709.78 Dibenzo-thiadiazocin / Fluorophenyl

Physicochemical Properties

  • Lipophilicity and Solubility : The furan-2-ylmethylene group in the target compound likely reduces molecular weight and lipophilicity compared to chlorobenzylidene analogs (e.g., 534.5 g/mol in vs. ~521 g/mol estimated for the target compound). This may enhance aqueous solubility.
  • Density and pKa : Chlorinated analogs (e.g., ) exhibit higher predicted density (1.54 g/cm³) and pKa (8.88) due to electron-withdrawing substituents, whereas the furan group’s electron-rich nature may lower acidity .

Biological Activity

The compound (E)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a complex organic molecule that exhibits significant biological activity, particularly in the realms of anticancer and antimicrobial properties. This article delves into the biological activities associated with this compound, supported by research findings, case studies, and data tables.

Structural Characteristics

The compound features a thiazole moiety, a thiazolidine ring, and a furan group. These structural components are known to contribute to various biological activities:

  • Thiazole Moiety : Associated with anticancer and antimicrobial properties.
  • Thiazolidine Ring : Exhibits potential as an anti-inflammatory and cytotoxic agent.
  • Furan Group : Known for its diverse biological activities, including antioxidant and anti-inflammatory effects.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate various signaling pathways, leading to therapeutic effects such as:

  • Cytotoxicity against Cancer Cells : The compound has shown promising results in inhibiting the proliferation of cancer cell lines.
  • Antimicrobial Activity : It demonstrates effectiveness against various bacterial strains, potentially through disruption of bacterial cell walls or inhibition of key metabolic pathways.

Anticancer Activity

Research indicates that derivatives of thiazolidine compounds exhibit significant anticancer properties. For instance:

CompoundCell LineIC50 (µg/mL)Activity
(E)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamideA549 (Lung)1.61 ± 1.92Cytotoxic
4-Oxo-thiazolidine DerivativeHeLa (Cervical)1.98 ± 1.22Cytotoxic

Studies have demonstrated that compounds with similar structural characteristics have shown IC50 values lower than those of established chemotherapeutic agents like Doxorubicin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

PathogenMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus0.220.25
Escherichia coli0.300.35

These results indicate that the compound is effective against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Case Studies

  • In Vitro Studies on Cancer Cell Lines : A study conducted on various cancer cell lines including A549 and HeLa showed that the compound significantly inhibited cell growth compared to control groups. The mechanism was attributed to apoptosis induction as evidenced by increased caspase activity.
  • Antimicrobial Efficacy Assessment : In another study focused on antimicrobial properties, the compound was tested against multiple strains of bacteria, showing promising results in reducing bacterial load in treated cultures.

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed to prepare (E)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide?

  • The compound is synthesized via multi-step reactions, including:

  • Acylation : Reacting 2-amino-5-(2-chlorobenzyl)thiazole with chloroacetyl chloride in the presence of triethylamine to form the thiazol-2-yl acetamide intermediate .
  • Heterocyclization : Introducing the furan-2-ylmethylene-thioxothiazolidinone moiety through a condensation reaction under acidic or basic conditions, as seen in analogous thiazolidinone syntheses .
  • Purification : Recrystallization using ethanol-DMF mixtures to isolate the final product .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • IR spectroscopy : Identifies functional groups (e.g., C=O at ~1670 cm⁻¹, NH stretches at ~3300 cm⁻¹) .
  • NMR spectroscopy : Confirms regiochemistry and substituent positioning (e.g., aromatic protons in the 7.2–8.0 ppm range, methyl groups at ~1.9 ppm) .
  • Mass spectrometry : Validates molecular weight via [M+H]+ peaks .
  • X-ray diffraction : Resolves stereochemical ambiguities, particularly for the (E)-configuration of the furan-2-ylmethylene group .

Q. What preliminary biological assays are used to evaluate its anticancer potential?

  • In vitro cytotoxicity : Testing against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC50 values calculated for activity profiling .
  • Comparative studies : Benchmarking against structurally related analogs to assess the impact of the 2-chlorobenzyl and furan-2-ylmethylene substituents .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity during synthesis?

  • Solvent selection : Refluxing in dioxane or ethanol improves acylation efficiency compared to polar aprotic solvents .
  • Catalyst use : Triethylamine facilitates deprotonation during acylation, reducing side-product formation .
  • Temperature control : Prolonged heating (e.g., 24 hours at 293–298 K) in concentrated H2SO4 ensures complete cyclization of the thioxothiazolidinone ring .

Q. How do researchers address contradictions in reported anticancer activity data across studies?

  • Standardized assays : Repeating experiments under identical conditions (e.g., cell line type, incubation time) to minimize variability .
  • Structural verification : Confirming compound identity via X-ray crystallography to rule out isomerization or degradation artifacts .
  • Meta-analysis : Comparing substituent effects (e.g., 2-chlorobenzyl vs. phenyl groups) to explain divergent activity trends .

Q. What strategies resolve structural ambiguities in derivatives of this compound?

  • Co-crystallization : Isolating intermediates (e.g., N-{2,2,2-trichloro-1-[(5-phenyl-thiadiazol-2-yl)amino]ethyl}acetamide) for X-ray analysis clarifies reaction pathways .
  • Dynamic NMR : Monitoring tautomerism or conformational changes in solution to assign stereochemistry .

Q. How can computational methods guide the design of derivatives with improved bioactivity?

  • Molecular docking : Simulating interactions with biological targets (e.g., tubulin or kinases) to prioritize substituents that enhance binding affinity .
  • QSAR modeling : Correlating electronic properties (e.g., Hammett constants of substituents) with cytotoxicity to predict active motifs .

Methodological Notes

  • Synthesis reproducibility : Strict adherence to stoichiometry (e.g., 1:1 molar ratios of 2-amino-thiazole and chloroacetyl chloride) is critical .
  • Data validation : Cross-referencing spectral data with published analogs (e.g., IR/NMR of thiazolidinones in ) ensures accuracy.
  • Biological testing : Include positive controls (e.g., doxorubicin) and triplicate measurements to confirm activity .

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